molecular formula C16H12ClNO2S B2383746 2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide CAS No. 2380070-84-6

2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide

Cat. No.: B2383746
CAS No.: 2380070-84-6
M. Wt: 317.79
InChI Key: BAIFJSKCVBSTJM-UHFFFAOYSA-N
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Description

2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a unique structure that includes a benzamide core substituted with a chloro group and a furan-thiophene moiety. The presence of these heterocyclic rings imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-thiophene intermediate. This intermediate is then coupled with a benzamide derivative under specific reaction conditions. The key steps include:

    Formation of the Furan-Thiophene Intermediate: This step involves the reaction of furan and thiophene derivatives under controlled conditions to form the desired intermediate.

    Coupling with Benzamide: The intermediate is then reacted with a benzamide derivative in the presence of a coupling agent, such as a palladium catalyst, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group in the benzamide core can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH

Properties

IUPAC Name

2-chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-15-4-2-1-3-14(15)16(19)18-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIFJSKCVBSTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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